![molecular formula C33H46F3N6O19P B12423284 [pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

[pTyr5] EGFR (988-993) (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

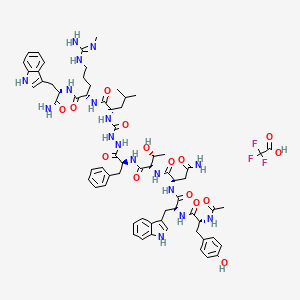

[pTyr5] EGFR (988-993) (TFA) ist ein Peptid, das von der Autophosphorylierungsstelle (Tyr992) des epidermalen Wachstumsfaktorrezeptors (EGFR 988-993) abgeleitet ist. Diese Verbindung wird häufig mit dem katalytisch inaktiven Protein-Tyrosinphosphatase 1B (PTP1B) komplexiert . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Interaktionen und Funktionen von EGFR und verwandten Signalwegen zu untersuchen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [pTyr5] EGFR (988-993) (TFA) beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe wird entfernt und die nächste Aminosäure wird an die Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Reinigung: Das Peptid wird vom Harz abgespalten und mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von [pTyr5] EGFR (988-993) (TFA) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[pTyr5] EGFR (988-993) (TFA) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann unter bestimmten Bedingungen oxidiert werden, was seine Struktur und Funktion beeinflusst.

Reduktion: Reduktionsreaktionen können die Disulfidbrücken des Peptids modifizieren.

Substitution: Aminosäurereste im Peptid können substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Iod.

Reduktionsmittel: Dithiothreitol (DTT), Tris(2-Carboxyethyl)phosphin (TCEP).

Substitutionsreagenzien: Verschiedene Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während Reduktion zur Spaltung von Disulfidbrücken führen kann.

Wissenschaftliche Forschungsanwendungen

[pTyr5] EGFR (988-993) (TFA) wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, darunter:

Chemie: Untersuchung von Peptidsynthese, Struktur und Funktion.

Biologie: Untersuchung der Rolle von EGFR in der Zellsignaltransduktion und bei Krebs.

Medizin: Entwicklung gezielter Therapien für Krankheiten, die mit EGFR-Dysregulation zusammenhängen.

Industrie: Produktion von Forschungspeptiden für verschiedene Anwendungen.

Wirkmechanismus

[pTyr5] EGFR (988-993) (TFA) entfaltet seine Wirkungen durch Wechselwirkung mit EGFR und verwandten Proteinen. Das Peptid ahmt die Autophosphorylierungsstelle von EGFR nach, so dass Forscher die Bindung und Aktivität von EGFR und seinen nachgeschalteten Signalwegen untersuchen können. Das primäre molekulare Ziel ist EGFR, und die beteiligten Signalwege umfassen die MAPK/ERK- und PI3K/AKT-Signalwege .

Wirkmechanismus

[pTyr5] EGFR (988-993) (TFA) exerts its effects by interacting with EGFR and related proteins. The peptide mimics the autophosphorylation site of EGFR, allowing researchers to study the binding and activity of EGFR and its downstream signaling pathways. The primary molecular target is EGFR, and the pathways involved include the MAPK/ERK and PI3K/AKT signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

[pTyr5] EGFR (988-993): Ähnlich wie [pTyr5] EGFR (988-993) (TFA), aber ohne das Trifluoressigsäure (TFA)-Salz.

[pTyr5] EGFR (988-993) (Acetat): Eine andere Salzform des Peptids.

[pTyr5] EGFR (988-993) (Hydrochlorid): Eine Hydrochloridsalzform des Peptids.

Einzigartigkeit

[pTyr5] EGFR (988-993) (TFA) ist aufgrund seiner spezifischen Ableitung von der Autophosphorylierungsstelle von EGFR und seiner häufigen Verwendung bei der Komplexierung mit PTP1B einzigartig. Dies macht es besonders wertvoll für die Untersuchung von EGFR-vermittelten Signalwegen und die Entwicklung gezielter Therapien.

Eigenschaften

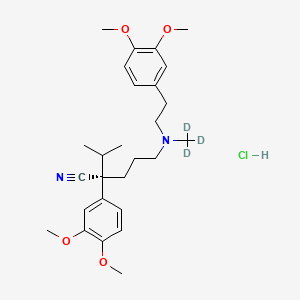

Molekularformel |

C33H46F3N6O19P |

|---|---|

Molekulargewicht |

918.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H45N6O17P.C2HF3O2/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41;3-2(4,5)1(6)7/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53);(H,6,7)/t15-,18-,19-,20-,21-,22-;/m0./s1 |

InChI-Schlüssel |

PCQWDGGWAHUXTQ-OUSXHNLLSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)

![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)